8-(2,3-dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
8-(2,3-Dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core substituted at position 3 with a 1,2,3-triazole ring and at position 8 with a 2,3-dimethoxybenzoyl group. This structure combines a rigid bicyclic framework with polar and aromatic substituents, making it a candidate for modulating central nervous system (CNS) targets, such as dopamine transporters (DAT), based on structural parallels with tropane analogs like cocaine and RTI336 . The 1,2,3-triazole moiety enhances metabolic stability and facilitates hydrogen bonding, while the 2,3-dimethoxybenzoyl group contributes to lipophilicity and π-π stacking interactions.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-16-5-3-4-15(17(16)25-2)18(23)22-12-6-7-13(22)11-14(10-12)21-9-8-19-20-21/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGAGXHCKWIWGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2C3CCC2CC(C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,3-dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the bicyclic octane core. This is followed by the introduction of the triazole ring through a cycloaddition reaction, and finally, the attachment of the dimethoxybenzoyl group via an acylation reaction. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
8-(2,3-Dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features allow it to interact with various biological targets, making it a candidate for drug development. Its potential applications include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially useful in treating infections caused by resistant bacteria.
- Anticancer Properties : Research indicates that compounds with similar structures may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Biochemical Research
The unique triazole moiety allows for specific interactions with enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into enzyme regulation.
- Signal Transduction Modulation : By interacting with cellular receptors, it could influence signal transduction pathways critical for cellular responses.
Material Science
Due to its unique chemical structure, this compound can be explored in material science for:
- Polymer Synthesis : The compound can serve as a monomer or crosslinking agent in the development of novel polymers with specific properties.
- Nanotechnology Applications : Its ability to form stable complexes may be utilized in the design of nanocarriers for drug delivery systems.
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of 8-(2,3-dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane demonstrated significant antimicrobial activity against various bacterial strains. The results indicated a mechanism involving disruption of bacterial cell wall synthesis.
Case Study 2: Anticancer Effects
Research published in a peer-reviewed journal examined the anticancer properties of compounds related to this structure. The study found that certain derivatives induced apoptosis in cancer cells through mitochondrial pathway activation.
Mechanism of Action
The mechanism of action of 8-(2,3-dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in cellular metabolism.
Comparison with Similar Compounds
The 8-azabicyclo[3.2.1]octane scaffold is a versatile platform for medicinal chemistry. Structural variations at positions 3 and 8 significantly influence pharmacological properties. Below is a comparative analysis of key analogs:
Structural Variations and Molecular Properties
Table 1: Structural Comparison of 8-Azabicyclo[3.2.1]octane Derivatives
*Calculated based on molecular formula.
†Estimated from empirical formulas in references.
Key Observations
Position 3 Modifications :
- Triazole Isosteres : The target compound’s 1,2,3-triazole differs from 1,2,4-triazole in BK71663’s analog . The 1,2,3-triazole’s smaller size and distinct hydrogen-bonding capacity may enhance target selectivity.
- Aromatic vs. Aliphatic Groups : RTI336 uses a 4-chlorophenyl group at position 3, which improves DAT affinity compared to aliphatic substituents .
Position 8 Modifications: Benzoyl vs. Sulfonamide: The target’s 2,3-dimethoxybenzoyl group contrasts with sulfonamide derivatives (e.g., ). Electron-Rich vs.
Biological Implications :
- Tropane analogs like RTI336 and WIN35,428 demonstrate that substituent bulk and polarity at position 3 correlate with DAT inhibition . The target’s triazole may mimic these effects with improved metabolic stability.
- Diarylmethoxyethylidenyl derivatives (e.g., ) show that extended conjugated systems at position 3 enhance receptor binding but may reduce solubility.
Biological Activity
8-(2,3-Dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound that has gained attention in scientific research for its potential biological activities. This compound features a bicyclic octane core, a triazole ring, and a dimethoxybenzoyl group, which contribute to its diverse chemical reactivity and biological interactions.
The molecular formula of this compound is with a molecular weight of 342.4 g/mol. The structure includes significant functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₃ |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 2176201-61-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's unique structure allows it to bind with high specificity, modulating enzymatic activities and influencing various biological pathways.
Enzyme Inhibition
Preliminary studies suggest that this compound may exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, it has been compared to Donepezil, a well-known acetylcholinesterase inhibitor used in Alzheimer's treatment. The IC₅₀ values for related compounds show promising results, indicating potential for similar or enhanced activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives related to this compound. For example:
- Synthesis : The compound can be synthesized through multi-step reactions involving cycloaddition and acylation processes.
- Biological Evaluation : In vitro studies have shown that derivatives with modifications on the triazole ring or the benzoyl group demonstrate varying degrees of AChE inhibition.
Case Study: In Vitro Activity Against AChE
In a comparative study involving several derivatives:
- Compound A : IC₅₀ = 6.40 ± 1.10 µM (more active than Donepezil)
- Compound B : IC₅₀ = 5.80 ± 2.18 µM (most active)
- Donepezil : IC₅₀ = 33.65 ± 3.50 µM
These findings indicate that certain modifications can enhance the inhibitory potency of the triazole derivatives compared to standard treatments.
Potential Applications
The unique properties of this compound suggest several potential applications:
Pharmaceutical Development
- As a lead compound for developing new treatments for neurodegenerative diseases.
Chemical Biology
- Used as a probe to study enzyme activities and biological pathways.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 8-(2,3-dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane?
Methodological Answer: The synthesis of this compound typically involves multi-step routes, starting with the construction of the 8-azabicyclo[3.2.1]octane core. A common approach includes:
- Step 1: Functionalization of the bicyclic amine via nucleophilic substitution or coupling reactions.
- Step 2: Introduction of the 1,2,3-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Step 3: Benzoylation at the 8-position using 2,3-dimethoxybenzoyl chloride under anhydrous conditions.
Critical Parameters:
- Solvents: Dimethyl sulfoxide (DMSO) or acetonitrile for polar reactions .
- Temperature: Controlled heating (60–80°C) for CuAAC to ensure regioselectivity.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Q. Table 1: Example Synthetic Conditions
| Step | Reaction Type | Key Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | NaN₃, K₂CO₃ | DMF | 80°C | 65–75 |
| 2 | CuAAC | CuSO₄·5H₂O, sodium ascorbate | t-BuOH/H₂O | RT | 80–90 |
| 3 | Acylation | 2,3-Dimethoxybenzoyl chloride, Et₃N | DCM | 0°C → RT | 70–85 |
Q. What analytical techniques are essential for characterizing this compound and ensuring purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign peaks for the bicyclic core (e.g., bridgehead protons at δ 3.5–4.5 ppm), triazole protons (δ 7.5–8.5 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
- 2D NMR (COSY, HSQC): Resolves overlapping signals and confirms connectivity.
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₅N₃O₃: 392.1868).
- HPLC: Purity assessment using C18 columns (acetonitrile/water gradient, UV detection at 254 nm) .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Short-term storage: Dissolve in anhydrous DMSO (10 mM) at -20°C for <1 month.
- Long-term storage: Lyophilize and store at -80°C under inert gas (argon) to prevent hydrolysis of the benzoyl group.
- Stability assays: Monitor degradation via HPLC every 3 months; ≥95% purity is acceptable for biological studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal assays: Compare enzyme inhibition (e.g., acetylcholinesterase) across fluorometric, colorimetric, and radiometric methods .
- Counter-screening: Test against related enzymes (e.g., butyrylcholinesterase) to confirm selectivity.
- Cellular context: Use isogenic cell lines (wild-type vs. knockout) to validate target-specific effects .
Example Case Study:
A study on a triazole-containing analog showed conflicting IC₅₀ values for acetylcholinesterase inhibition (2 µM vs. 15 µM). This was resolved by standardizing substrate concentrations (acetylthiocholine) and normalizing to positive controls (donepezil) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the bicyclic core?
Methodological Answer:
- Substituent variation: Modify the 2,3-dimethoxybenzoyl group (e.g., replace methoxy with halogens or alkyl chains) to assess steric/electronic effects on target binding .
- Triazole replacement: Test 1,2,4-triazole or tetrazole analogs to evaluate the impact of hydrogen bonding.
- Conformational analysis: Use X-ray crystallography or NOESY NMR to correlate ring puckering (endo/exo) with activity .
Q. Table 2: SAR Design Framework
| Modification Site | Purpose | Example Changes | Assay Readout |
|---|---|---|---|
| Benzoyl substituents | Enhance lipophilicity | -OCH₃ → -CF₃, -Cl | LogP, IC₅₀ |
| Triazole position | Alter H-bonding | 1,2,3-triazole → 1,2,4-triazole | Kinase inhibition |
| Bicyclic bridge | Rigidity vs. flexibility | Replace N8 with O or S | Binding affinity (SPR) |
Q. How can computational methods guide target identification and mechanistic studies?
Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger to predict binding poses in acetylcholinesterase’s active site (PDB: 4EY7). Focus on π-π stacking between triazole and Trp86 .
- Molecular Dynamics (MD): Simulate ligand-receptor stability (100 ns trajectories) to assess key interactions (e.g., hydrogen bonds with Glu202).
- Free Energy Perturbation (FEP): Quantify ΔΔG for substituent modifications to prioritize synthetic targets .
Case Study:
Virtual screening of azabicyclic analogs identified a lead compound with 10-fold higher affinity for the serotonin transporter (SERT) vs. dopamine transporter (DAT), validated via radioligand displacement assays .
Q. What experimental controls are critical for in vitro neuroprotection assays involving this compound?
Methodological Answer:
- Positive controls: Use established neuroprotectants (e.g., memantine for NMDA receptor antagonism).
- Negative controls: Include vehicle (DMSO) and scrambled/irrelevant analogs.
- Cell viability assays: Combine MTT, LDH release, and caspase-3 activation to distinguish cytoprotection from apoptosis inhibition .
- Oxidative stress models: Pre-treat cells with H₂O₂ or rotenone to standardize injury induction .
Q. How can researchers address low solubility in aqueous buffers during biological testing?
Methodological Answer:
- Co-solvents: Use cyclodextrins (e.g., HP-β-CD) or Tween-80 at non-toxic concentrations (<0.1%).
- Prodrug design: Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance solubility .
- Nanoformulation: Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
